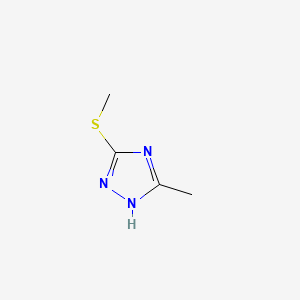

1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-

Description

Historical Development and Evolution of 1,2,4-Triazole (B32235) Chemistry

The journey into the chemistry of triazoles began in the late 19th century. The name "triazole" was first proposed by Bladin in 1885. frontiersin.orgnih.gov Early synthetic routes to the 1,2,4-triazole ring system were established through seminal reactions that are still relevant today. The Pellizzari reaction, discovered by Guido Pellizzari in 1911, involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.orgyoutube.com Another foundational method is the Einhorn–Brunner reaction, first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, which utilizes the reaction of an imide with an alkyl hydrazine. wikipedia.org These classical methods laid the groundwork for the synthesis of a vast library of substituted 1,2,4-triazoles and continue to be adapted and refined in modern organic synthesis.

Structural Features and Aromaticity of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is a planar, aromatic system. wikipedia.org Its aromaticity arises from the delocalization of six π-electrons across the five-membered ring, fulfilling Hückel's rule. ijsr.netreddit.com All atoms in the ring are sp2 hybridized, contributing to the planar geometry and enabling effective overlap of p-orbitals. chemicalbook.com This electron delocalization is a key contributor to the stability of the triazole nucleus. ijsr.net

A significant structural aspect of 1,2,4-triazoles is their ability to exist in different tautomeric forms. The parent 1,2,4-triazole can exist as 1H-1,2,4-triazole and 4H-1,2,4-triazole. chemicalbook.com Studies have indicated that the 1H-tautomer is generally more stable than the 4H-form. ijsr.netresearchgate.net For substituted 1,2,4-triazoles, particularly those with a mercapto group, thione-thiol tautomerism is also possible, where the mobile proton can reside on a nitrogen atom (thione form) or the sulfur atom (thiol form). ijsr.net The thione form is often the predominant tautomer. ijsr.net

Overview of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- within the Triazole Family

1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- is a derivative of the parent 1,2,4-triazole ring, featuring a methyl group at the 3-position and a methylthio group at the 5-position. The presence of the methylthio (-SCH3) group is of particular interest as sulfur-containing heterocycles often exhibit unique biological activities and chemical reactivity.

Physicochemical Properties of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-

| Property | Value |

| Molecular Formula | C4H7N3S |

| Molecular Weight | 129.19 g/mol |

| IUPAC Name | 3-methyl-5-(methylthio)-1H-1,2,4-triazole |

Note: Experimental data for some properties of this specific compound are not widely available in the public domain. The data presented is based on computed values where experimental data is absent.

A common synthetic route to this class of compounds involves the alkylation of the corresponding 3-methyl-1H-1,2,4-triazole-5-thiol. The thiol, existing in equilibrium with its thione tautomer, can be readily S-alkylated using an appropriate methylating agent in the presence of a base.

Scope and Academic Relevance of Research on Methylthio-Substituted 1,2,4-Triazoles

The introduction of a methylthio group onto the 1,2,4-triazole scaffold has been a fruitful strategy in the development of new functional molecules. Research in this area is diverse and has led to the discovery of compounds with a range of applications.

Herbicidal Activity: Several studies have explored the herbicidal potential of 1,2,4-triazole derivatives containing a methylthio group. These compounds can interfere with essential biochemical pathways in plants, leading to growth inhibition or mortality. bohrium.comresearchgate.netresearchgate.net The substitution pattern on the triazole ring and the nature of other functional groups play a crucial role in determining the herbicidal efficacy and selectivity.

Fungicidal Activity: The 1,2,4-triazole core is a well-established pharmacophore in many commercial fungicides. The presence of a methylthio substituent can modulate the antifungal spectrum and potency. frontiersin.orgnih.govnih.gov These compounds often act by inhibiting key enzymes in fungal metabolic pathways.

Plant Growth Regulation: Beyond their pesticidal properties, certain triazole derivatives, including those with sulfur-containing moieties, have been investigated as plant growth regulators. researchgate.netindexcopernicus.comsemanticscholar.org They can influence hormone biosynthesis and signaling in plants, leading to desirable agronomic traits such as stunted growth, increased stress tolerance, and improved yield.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-methylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-3-5-4(8-2)7-6-3/h1-2H3,(H,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQOCRRZPZXSQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1h 1,2,4 Triazole, 3 Methyl 5 Methylthio and Its Structural Analogs

Classical Approaches to 1,2,4-Triazole (B32235) Core Synthesis

The construction of the 1,2,4-triazole ring system is a well-established field in heterocyclic chemistry, with several reliable methods available. These classical approaches often rely on cyclization or condensation reactions of acyclic precursors containing the requisite nitrogen and carbon atoms.

Cyclization Reactions from Hydrazinecarbothioamides and Related Precursors

A predominant method for synthesizing 1,2,4-triazole rings, particularly those bearing a sulfur substituent at the 5-position, involves the cyclization of hydrazinecarbothioamides (also known as acylthiosemicarbazides). This strategy is highly effective and proceeds in two main stages. First, an acid hydrazide is condensed with an isothiocyanate to yield the open-chain hydrazinecarbothioamide intermediate. nih.gov Subsequent intramolecular cyclization, typically promoted by a base such as sodium hydroxide (B78521) or sodium ethoxide, leads to the formation of a 1,2,4-triazole-3-thione. nih.gov The thione is a crucial precursor for installing the methylthio group.

Another related approach utilizes thiocarbohydrazide (B147625). An equimolar mixture of a carboxylic acid, such as (4-methylthiophenyl)acetic acid, and thiocarbohydrazide can be heated to form a 4-amino-5-mercapto-1,2,4-triazole derivative directly. scispace.com This method provides a straightforward route to triazoles with specific functionalities determined by the starting carboxylic acid. scispace.com

| Precursor 1 | Precursor 2 | Reaction Condition | Product Type | Reference |

|---|---|---|---|---|

| Acid Hydrazides | Isothiocyanates | 1. Condensation; 2. Basic Cyclization (e.g., NaOH) | 1,2,4-Triazole-3-thiones | nih.gov |

| Carboxylic Acids | Thiocarbohydrazide | Heating neat mixture | 4-Amino-5-mercapto-1,2,4-triazoles | scispace.com |

| Potassium dithiocarbazinate | Hydrazine hydrate | Refluxing | 4-Amino-3-mercapto-1,2,4-triazole | nih.gov |

Condensation Reactions for Triazole Ring Formation

Condensation reactions provide alternative pathways to the 1,2,4-triazole core. The Einhorn–Brunner reaction involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid, yielding 1,2,4-triazoles. scispace.com Another classical method is the Pellizzari reaction, where the heating of a mixture of an amide and an acyl hydrazide results in the formation of a 3,5-disubstituted-1,2,4-triazole. scispace.com

Modern advancements have led to the development of one-pot, multicomponent reactions that offer efficiency and atom economy. For instance, 1,3,5-trisubstituted-1,2,4-triazoles can be synthesized from carboxylic acids, primary amidines, and monosubstituted hydrazines in a one-pot process. isres.orgfrontiersin.org Similarly, metal-free, three-component condensation of amidines, isothiocyanates, and hydrazines provides a versatile route to structurally diverse 1,2,4-triazol-3-amines. organic-chemistry.org These methods highlight the flexibility of condensation strategies in accessing a wide array of substituted 1,2,4-triazoles. isres.org

Targeted Introduction of Methyl and Methylthio Substituents

The synthesis of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- requires precise installation of the methyl group at the C3 position and the methylthio group at the C5 position. This is typically achieved by incorporating the substituents through carefully chosen precursors or by functionalizing a pre-formed triazole ring.

Strategies for Methylation at the 3-Position

Direct methylation of a pre-existing triazole ring at the C3 position is generally not a viable synthetic route. Instead, the methyl group is introduced as part of one of the primary reactants during the ring-forming stage. The most common strategy is to use a derivative of acetic acid as a precursor.

For example, the synthesis can begin with acetic acid hydrazide (acetohydrazide). Reacting acetohydrazide with an appropriate thiocarbonyl compound, such as methyl isothiocyanate or carbon disulfide, leads to an intermediate that, upon cyclization, places the methyl group at the desired C3 position of the triazole ring. This approach ensures regioselective placement of the methyl substituent.

Approaches for Methylthio Installation at the 5-Position

The introduction of the methylthio group at the C5 position is almost universally accomplished via S-alkylation of a corresponding 1,2,4-triazole-5-thione (the thiol tautomer). This two-step sequence is highly efficient.

Formation of the Triazole-5-thione: As described in section 2.1.1, the key intermediate, 3-methyl-1H-1,2,4-triazole-5(4H)-thione, is synthesized. This is typically achieved by reacting acetic hydrazide with potassium thiocyanate (B1210189) or an alkyl isothiocyanate, followed by base-catalyzed cyclization. zsmu.edu.ua

S-Methylation: The resulting triazole-thione is deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form a thiolate anion. This nucleophilic thiolate is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the final product, 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-. vulcanchem.comresearchgate.net This reaction is a variation of the Williamson ether synthesis, applied to a thioether linkage.

| Triazole-thione Substrate | Methylating Agent | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| 4-methyl-5-phenyl-1,2,4-triazole-3-thiol | Methyl iodide | Not specified (implied base) | Dry DMF | 68-72% | vulcanchem.com |

| 4-phenylamino-5-phenyl-4H- nih.govscispace.comisres.orgtriazole-3-thiol | Methyl iodide | Not specified | Not specified | Not specified | researchgate.net |

Functionalization and Derivatization Strategies for 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-

Once synthesized, 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- offers several sites for further chemical modification, enabling the creation of a library of derivatives.

The most accessible sites for functionalization are the nitrogen atoms of the triazole ring. The '1H' designation indicates a proton on one of the ring nitrogens, which can be readily substituted.

N-Alkylation/N-Arylation: The triazole can be deprotonated with a suitable base and reacted with various alkyl or aryl halides to introduce substituents at the N1, N2, or N4 positions. The regioselectivity of this reaction can often be controlled by the choice of reactants, solvent, and reaction conditions. dtic.milresearchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides can introduce acyl groups onto the ring nitrogen atoms, forming N-acyltriazole derivatives.

Another key functional handle is the methylthio group.

Oxidation: The sulfur atom in the methylthio group can be oxidized to form a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. These electron-withdrawing groups significantly alter the electronic properties of the triazole ring. Furthermore, the methylsulfonyl group is an excellent leaving group, allowing for nucleophilic aromatic substitution reactions at the C5 position, a transformation not possible with the methylthio group itself.

Reaction with Aldehydes: Related compounds, such as 3-amino-5-methylthio-1,2,4-triazoles, are known to react with aldehydes (e.g., cinnamaldehyde) to form Schiff bases at the amino group. researchgate.net While the target compound lacks an amino group, this highlights the potential for derivatization if other functional groups are present on the core structure.

These derivatization strategies allow for the systematic modification of the parent compound to fine-tune its physical, chemical, and biological properties for various applications.

Modern Synthetic Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rsc.org The synthesis of 1,2,4-triazole derivatives has greatly benefited from this technology.

For instance, the synthesis of 3,5-disubstituted-1,2,4-triazoles can be achieved efficiently by reacting nitriles and hydrazides under microwave irradiation without the need for a base or solvent. scipublications.com Similarly, the heterocyclization of N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide derivatives to form fused 1,2,4-triazolo[4,3-b] scipublications.comnih.govrsc.orgtriazoles is significantly accelerated by microwaves, reducing reaction times from hours to minutes. nih.gov One-pot syntheses of 1,3,5-trisubstituted-1,2,4-triazoles from secondary amides and hydrazides also benefit from microwave-induced cyclodehydration as the final step. nih.gov The efficiency of microwave-assisted synthesis is further highlighted in the preparation of fused heterocyclic systems, such as scipublications.comnih.govrsc.orgtriazolo[3,4-b] scipublications.comrsc.orgisres.orgthiadiazoles, where reactions can be completed in minutes instead of hours. nih.gov

| Product Type | Reactants | Microwave Conditions | Conventional Time | Microwave Time | Reference |

|---|---|---|---|---|---|

| 3,5-Disubstituted-1,2,4-triazoles | Organonitriles and ammonia | 120°C | 48 h | 1.5 h | tandfonline.comtandfonline.com |

| 1,3,5-Trisubstituted-1,2,4-triazoles | Amide derivatives and hydrazines | Not specified | >4.0 h | 1 min | nih.gov |

| scipublications.comnih.govrsc.orgTriazolo[3,4-b] scipublications.comrsc.orgisres.orgthiadiazoles | 4-Amino-5-mercapto-4H- scipublications.comnih.govrsc.orgtriazoles and acids | Not specified | Several hours | 15-20 min | nih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The synthesis of the 1,2,4-triazole scaffold is well-suited to MCR strategies.

A highly regioselective one-pot process allows for the rapid synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. isres.org Another efficient one-pot method involves the copper-catalyzed reaction of two different nitriles with hydroxylamine (B1172632) hydrochloride. acs.org This process proceeds through the sequential formation of an amidoxime, followed by copper-catalyzed coupling with the second nitrile and subsequent cyclization. acs.org Furthermore, catalyst-free methods have been developed, such as the synthesis of hydrazone-substituted 1,2,4-triazoles via the ring-opening and intramolecular cyclization of arylidene thiazolone with a hydrazine. rsc.org These MCRs provide powerful and flexible tools for constructing complex 1,2,4-triazole derivatives from simple and readily available starting materials. rsc.org

| Reaction Name | Components | Key Features | Product | Reference |

|---|---|---|---|---|

| One-Pot Three-Component | Carboxylic acids, primary amidines, monosubstituted hydrazines | Highly regioselective, rapid | 1,3,5-Trisubstituted 1,2,4-triazoles | isres.org |

| Copper-Catalyzed One-Pot | Two different nitriles, hydroxylamine | Uses simple starting materials, inexpensive catalyst | Substituted 1,2,4-triazoles | acs.org |

| Catalyst-Free Ring Opening/Cyclization | Arylidene thiazolone, aryl/alkyl-hydrazine | Broad substrate scope, gram-scale applicable | Hydrazone-substituted 1,2,4-triazoles | rsc.org |

Catalyst-Free Methodologies

The development of synthetic routes that eliminate the need for catalysts is a significant goal in green chemistry, offering benefits such as reduced cost, simplified purification processes, and minimized toxic waste. researchgate.net For the synthesis of 1,2,4-triazole derivatives, several catalyst-free methodologies have been established, primarily leveraging thermal or microwave-assisted conditions to facilitate the desired transformations. These approaches often provide high efficiency and good functional group tolerance. organic-chemistry.orgthieme-connect.com

A prominent catalyst-free method involves the reaction of hydrazines with formamide (B127407) under microwave irradiation. organic-chemistry.orgthieme-connect.comresearchgate.net This one-pot synthesis is noted for its simplicity, mild conditions, and the ability to produce a diverse range of substituted 1,2,4-triazoles in moderate to good yields. thieme-connect.com The reaction typically proceeds by treating various substituted hydrazines with an excess of formamide at elevated temperatures (e.g., 160°C) for a short duration (e.g., 10 minutes) under microwave heating. organic-chemistry.org Optimization studies have shown that these conditions are effective for both aryl and aliphatic hydrazines, demonstrating the method's broad substrate scope. organic-chemistry.org The proposed mechanism involves a transamidation step followed by condensation with formamide. organic-chemistry.org This eco-friendly method avoids the use of hazardous catalysts and often results in short reaction times and excellent yields. researchgate.net

Another innovative catalyst-free approach is the cascade synthesis of functionalized 1,2,4-triazoles from the reaction of arylidene thiazolones with aryl or alkyl hydrazines. rsc.org This method operates under mild conditions and proceeds via a molecular editing process involving ring opening of the thiazolone, intramolecular cyclization, and subsequent dehydration. rsc.org A key advantage of this strategy is its applicability to both batch and continuous flow synthesis, enhancing its scalability. rsc.org The reaction exhibits a broad substrate scope and allows for the one-pot synthesis of structurally diverse triazoles. rsc.org

These catalyst-free methodologies represent significant progress in the sustainable synthesis of 1,2,4-triazole scaffolds, providing efficient and environmentally benign alternatives to traditional metal-catalyzed reactions. rsc.org

Research Findings: Microwave-Assisted Catalyst-Free Synthesis of 1,2,4-Triazole Analogs

The following table summarizes the results from a study on the microwave-assisted, catalyst-free synthesis of various 1-substituted-1H-1,2,4-triazoles from the corresponding hydrazines and formamide. The reactions were typically performed at 160°C for 10 minutes. thieme-connect.com

| Entry | Hydrazine Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Phenylhydrazine hydrochloride | 1-Phenyl-1H-1,2,4-triazole | 74 | thieme-connect.com |

| 2 | Phenylhydrazine (free form) | 1-Phenyl-1H-1,2,4-triazole | 72 | thieme-connect.com |

| 3 | (4-Methylphenyl)hydrazine hydrochloride | 1-(p-Tolyl)-1H-1,2,4-triazole | 78 | thieme-connect.com |

| 4 | (4-Methoxyphenyl)hydrazine hydrochloride | 1-(4-Methoxyphenyl)-1H-1,2,4-triazole | 81 | thieme-connect.com |

| 5 | (4-Chlorophenyl)hydrazine hydrochloride | 1-(4-Chlorophenyl)-1H-1,2,4-triazole | 75 | thieme-connect.com |

| 6 | (4-Bromophenyl)hydrazine hydrochloride | 1-(4-Bromophenyl)-1H-1,2,4-triazole | 76 | thieme-connect.com |

| 7 | (4-Fluorophenyl)hydrazine hydrochloride | 1-(4-Fluorophenyl)-1H-1,2,4-triazole | 72 | thieme-connect.com |

| 8 | (3-Chlorophenyl)hydrazine hydrochloride | 1-(3-Chlorophenyl)-1H-1,2,4-triazole | 68 | thieme-connect.com |

| 9 | (2,4-Dinitrophenyl)hydrazine | 1-(2,4-Dinitrophenyl)-1H-1,2,4-triazole | 58 | thieme-connect.com |

| 10 | Naphthylhydrazine hydrochloride | 1-(Naphthalen-1-yl)-1H-1,2,4-triazole | 65 | thieme-connect.com |

| 11 | Methylhydrazine sulfate | 1-Methyl-1H-1,2,4-triazole | 54 | thieme-connect.com |

| 12 | Benzylhydrazine hydrochloride | 1-Benzyl-1H-1,2,4-triazole | 64 | thieme-connect.com |

Chemical Reactivity and Mechanistic Pathways of 1h 1,2,4 Triazole, 3 Methyl 5 Methylthio

Electrophilic and Nucleophilic Reactivity of the Triazole Ring

The 1,2,4-triazole (B32235) ring is an aromatic heterocyclic system characterized by the presence of three nitrogen atoms and two carbon atoms. This arrangement results in a π-deficient system at the carbon atoms, making them susceptible to nucleophilic attack, while the nitrogen atoms, with their lone pairs of electrons, are prone to electrophilic substitution. chemicalbook.com

The carbon atoms within the 1H-1,2,4-triazole ring are electron-deficient due to their linkage to the highly electronegative nitrogen atoms. This low electron density renders them susceptible to nucleophilic substitution reactions, often under mild conditions. chemicalbook.com Conversely, electrophilic substitution reactions predominantly occur at the nitrogen atoms, which possess higher electron density. chemicalbook.com For instance, the parent 1H-1,2,4-triazole readily undergoes protonation at the N4 position in the presence of strong acids like concentrated HCl. chemicalbook.com Alkylation of 1H-1,2,4-triazole can result in a mixture of N1 and N4 substituted products, with the regioselectivity being influenced by the reaction conditions. chemicalbook.com

Further activation of the triazole ring towards both electrophilic and nucleophilic attack can be achieved through the formation of N-oxides. For example, 2-phenyltriazole 1-oxides are activated at the C5 position for both types of reactions. rsc.org These N-oxides can be selectively halogenated, and the halogen can then be displaced by strong nucleophiles. Subsequent deoxygenation can yield a variety of substituted triazoles, including methylthio derivatives. rsc.org

Transformations of the Methylthio Moiety

The methylthio group (-SCH₃) attached to the 1,2,4-triazole ring is a key functional group that can undergo various chemical transformations, significantly increasing the synthetic utility of the parent molecule.

The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) (methylsulfinyl) and sulfone (methylsulfonyl) derivatives. While direct studies on the oxidation of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- are not extensively detailed in the provided context, the oxidation of similar sulfur-containing heterocycles is well-documented. For instance, the oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid yields the corresponding methylsulfinyl and methylsulfonyl derivatives. rsc.org It is expected that the methylthio group on the 1,2,4-triazole ring would behave similarly when treated with common oxidizing agents.

Table 1: Potential Oxidation Products of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-

| Starting Material | Oxidizing Agent | Potential Product(s) |

| 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- | m-Chloroperbenzoic acid (m-CPBA) or similar | 3-Methyl-5-(methylsulfinyl)-1H-1,2,4-triazole |

| 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- | Excess oxidizing agent | 3-Methyl-5-(methylsulfonyl)-1H-1,2,4-triazole |

The methylthio group can potentially act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups onto the triazole ring. The feasibility of this displacement depends on the nucleophile and the reaction conditions. The corresponding sulfoxide and sulfone derivatives, generated from oxidation, are generally better leaving groups than the methylthio group itself.

The synthesis of methylthio-substituted triazoles can sometimes be achieved by the displacement of a halogen atom with a methylthiolate nucleophile. rsc.org This suggests that the reverse reaction, the displacement of the methylthio group, may be thermodynamically less favorable but could be driven under specific conditions. For instance, reactions of hydrazonoyl halides with 3-methylthio-4-phenylamino-5-phenyl-4H- researchgate.netnih.govresearchgate.nettriazole have been reported to afford 1,2,4-triazolo[4,3-b] researchgate.netnih.govresearchgate.netacs.orgtetrazines, indicating a reaction pathway where the methylthio group is involved. researchgate.net

Tautomerism and Isomerism within Methylthio-Substituted 1,2,4-Triazoles

Tautomerism is a significant feature of the 1,2,4-triazole system, influencing its chemical and physical properties as well as its biological activity.

1,2,4-Triazoles can exist in two main tautomeric forms: the 1H- and 4H-tautomers. nih.gov The position of the proton on the nitrogen atoms of the triazole ring is in a state of dynamic equilibrium. Generally, the 1H-1,2,4-triazole system is the predominant form over the 4H-1,2,4-triazole. nih.gov This equilibrium can be influenced by the nature and position of substituents on the triazole ring, as well as the physical state (gas, solution, or solid). For C5-substituted 1,2,4-triazoles, the N1-H tautomer is often dominant. researchgate.net Theoretical modeling and spectroscopic studies are commonly used to investigate these tautomeric phenomena. researchgate.net

Table 2: General Tautomeric Forms of Substituted 1,2,4-Triazoles

| Tautomer | General Structure | Relative Stability |

| 1H-1,2,4-Triazole | R-C=N-N(H)-C=N-R' | Generally more stable |

| 4H-1,2,4-Triazole | R-C=N-N=C(R')-N(H)- | Generally less stable |

For 1,2,4-triazoles bearing a mercapto (-SH) group, a thiol-thione tautomerism exists. nih.govresearchgate.net The equilibrium is between the thiol form (containing a C=N-SH group) and the thione form (containing a C=S and N-H group). Quantum chemical studies have shown that for 1,2,4-triazole-3-thione and its disubstituted derivatives, the thione form is the most stable tautomer in the gas phase. nih.gov Experimental evidence from HPLC-MS analysis of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione also indicates that the thione form is the major component in solution. jocpr.com

However, for the compound , 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-, the sulfur atom is alkylated with a methyl group. This methylation effectively "locks" the molecule in the "thiol" tautomeric form, as the proton that would participate in the tautomeric equilibrium has been replaced by a methyl group. Therefore, 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- does not exhibit thiol-thione tautomerism itself, but its precursor, 3-methyl-1H-1,2,4-triazole-5-thiol, would exist as a mixture of tautomers with the thione form likely predominating. The synthesis of the methylthio derivative from the corresponding thiol is a common chemical transformation. nih.gov

In-depth Analysis of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-: Reaction Kinetics and Thermodynamic Considerations

This article aims to address the specified subsection on the chemical reactivity and mechanistic pathways of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-, with a focused exploration of its reaction kinetics and thermodynamic considerations. However, extensive searches of chemical databases and scholarly articles have not yielded specific quantitative data such as rate constants, activation energies, or thermodynamic parameters like enthalpy, entropy, and Gibbs free energy for this particular compound.

The study of reaction kinetics provides valuable insights into the rates of chemical reactions and the factors that influence them. For a compound like 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-, such data would be instrumental in understanding its stability, reactivity with other chemical species, and the mechanisms of its transformations. Thermodynamic considerations, on the other hand, would elucidate the energy changes that accompany its reactions, indicating whether a particular reaction is favorable and to what extent it will proceed.

While direct data is absent, the reactivity of the 1,2,4-triazole ring and the influence of the methyl and methylthio substituents can be inferred from general principles of organic chemistry. The triazole ring is an aromatic heterocycle, and its reactivity is characterized by the interplay of the nitrogen atoms. The methyl group at the 3-position is an electron-donating group, which can influence the electron density of the ring. The methylthio group at the 5-position is also an important functional group that can participate in various reactions, including oxidation and nucleophilic substitution.

Given the lack of specific research findings, this section cannot present detailed data tables or in-depth discussions of reaction kinetics and thermodynamics for 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-. The absence of such information highlights an area ripe for future investigation. Computational chemistry, utilizing methods such as Density Functional Theory (DFT), could be a powerful tool to predict the geometric, electronic, and thermodynamic properties of this molecule and to model its reaction pathways and transition states. Experimental studies, including kinetic assays and calorimetric measurements, would be essential to validate any theoretical predictions and to build a robust understanding of the chemical behavior of this compound.

Future research in this area would be of significant value to the fields of medicinal chemistry, materials science, and chemical synthesis, where triazole derivatives continue to be of great interest.

Spectroscopic and Diffraction Based Structural Elucidation of 1h 1,2,4 Triazole, 3 Methyl 5 Methylthio Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy for 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- and its derivatives reveals distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the triazole ring and its substituents.

N-H Proton: The proton attached to the nitrogen of the triazole ring typically appears as a broad singlet in the downfield region of the spectrum, often between δ 10.0 and 14.0 ppm. mdpi.comresearchgate.net Its broadness is due to quadrupole broadening and potential hydrogen exchange.

C-CH₃ Protons: The protons of the methyl group attached to the C3 position of the triazole ring generally resonate as a sharp singlet between δ 2.1 and 2.6 ppm. mdpi.com

S-CH₃ Protons: The protons of the methylthio group at the C5 position also appear as a sharp singlet, typically in the range of δ 2.4 to 2.6 ppm. researchgate.net

Ring C-H Proton: In derivatives where a proton is present on the triazole ring (C5 position), it typically appears as a singlet around δ 7.6 to 9.1 ppm. researchgate.net

The integration of these signals provides the ratio of the number of protons of each type, confirming the molecular composition.

Table 1: Typical ¹H NMR Chemical Shifts for Protons in 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- and Related Structures

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole N-H | 10.0 - 14.0 | Broad Singlet |

| Ring C-CH₃ | 2.1 - 2.6 | Singlet |

| S-CH₃ | 2.4 - 2.6 | Singlet |

Note: Chemical shifts are typically recorded in DMSO-d₆ or CDCl₃ and can vary based on solvent and substitution patterns.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Triazole Ring Carbons (C3 and C5): The two carbons of the triazole ring are in a heteroaromatic environment and appear in the downfield region. C5, being attached to the sulfur atom, typically resonates around δ 160-167 ppm, while C3, attached to the methyl group, appears around δ 145-155 ppm. mdpi.comresearchgate.net

C-CH₃ Carbon: The carbon of the methyl group at C3 shows a signal in the upfield region, generally between δ 11.0 and 14.0 ppm. mdpi.com

S-CH₃ Carbon: The carbon of the methylthio group is also found in the upfield region, with a characteristic chemical shift.

Table 2: Typical ¹³C NMR Chemical Shifts for Carbons in 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- and Related Structures

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Triazole C5 (C-S) | 160 - 167 |

| Triazole C3 (C-CH₃) | 145 - 155 |

| Ring C-CH₃ | 11.0 - 14.0 |

Note: Chemical shifts can vary depending on the specific derivative and solvent used.

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment, especially in complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For the parent compound, it would show no correlations due to the presence of isolated methyl and N-H spin systems. However, in more complex derivatives with alkyl chains, COSY is crucial for mapping out the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the ¹H signal at ~2.2 ppm to the ¹³C signal at ~12 ppm (the C-CH₃ group) and the ¹H signal at ~2.5 ppm to its corresponding S-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting different parts of the molecule. For instance, correlations would be expected from the C-CH₃ protons to both C3 and C5 of the triazole ring, and from the S-CH₃ protons to the C5 carbon, confirming the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of light (Raman) corresponding to molecular vibrations.

The IR spectra of 1,2,4-triazole (B32235) derivatives show several characteristic absorption bands. mdpi.com

N-H Stretching: A broad absorption band typically appears in the region of 3100-3250 cm⁻¹, characteristic of the N-H group in the triazole ring. This broadening is a result of intermolecular hydrogen bonding. mdpi.com

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups are observed between 2900 and 3000 cm⁻¹. Aromatic or heteroaromatic C-H stretching can appear just above 3000 cm⁻¹. researchgate.net

C=N and N=N Stretching: Strong bands in the 1500-1650 cm⁻¹ region are attributed to the stretching vibrations of the C=N and N=N bonds within the triazole ring, which are characteristic of the heterocyclic system. researchgate.netasianpubs.org

C-S Stretching: The C-S stretching vibration is typically weaker and appears at lower wavenumbers, often in the 600-800 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. The interpretation of triazole vibrational spectra can be complex due to strong associations in the condensed state, but theoretical calculations can aid in the assignment of observed bands. asianpubs.orgnih.gov

Table 3: Characteristic IR Absorption Bands for 1H-1,2,4-Triazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3250 (broad) |

| C-H (aliphatic) | Stretching | 2900 - 3000 |

| C=N / N=N | Ring Stretching | 1500 - 1650 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

In MS analysis of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- derivatives, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight. mdpi.com High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental formula. nih.gov

The fragmentation of 1,2,4-triazole thioethers under electron impact (EI) or electrospray ionization (ESI) often involves characteristic pathways: zsmu.edu.uaresearchgate.netnuph.edu.ua

Loss of the Thioether Group: A common initial fragmentation is the cleavage of the C-S bond, leading to the loss of a methylthio radical (•SCH₃) or a neutral methylthial molecule.

Ring Cleavage: The triazole ring itself can fragment through the loss of stable neutral molecules like nitrogen (N₂). nih.gov This is a characteristic fragmentation pathway for many nitrogen-containing heterocycles.

Side-Chain Fragmentation: For more complex derivatives, fragmentation of substituent groups is also observed.

The study of these fragmentation patterns is crucial for identifying unknown derivatives and distinguishing between isomers. nih.govzsmu.edu.ua

Table 4: Potential Key Fragments in the Mass Spectrum of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- (C₄H₇N₃S, MW: 129.18)

| Ion | Proposed Structure / Loss |

|---|---|

| [M]⁺ or [M+H]⁺ | Molecular Ion or Protonated Molecule |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - SCH₃]⁺ | Loss of a methylthio radical |

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. It provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry unambiguously. mdpi.com

For 1,2,4-triazole derivatives, X-ray analysis confirms the planarity of the triazole ring. mdpi.com It also reveals detailed information about intermolecular interactions, such as hydrogen bonding involving the N-H proton and nitrogen atoms of the ring, which governs the crystal packing. researchgate.net In cases where NMR or other spectroscopic data are ambiguous, for instance, in determining the exact site of substitution on the triazole ring (N1, N2, or N4), X-ray crystallography provides a conclusive answer. mdpi.comresearchgate.net

Analysis of related crystal structures shows that the triazole ring can be twisted relative to other attached ring systems, and π–π stacking interactions are often observed, influencing the solid-state architecture. mdpi.com

Single Crystal X-ray Crystallography for Absolute Structure Determination

Single crystal X-ray crystallography is an indispensable tool for the unambiguous determination of the molecular structure of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- derivatives. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation and stereochemistry.

In a notable example, the crystal structure of 2-(3-methyl-5-(methylthio)-4H-1,2,4-triazol-4-yl)isoindoline-1,3-dione, a derivative of the target compound, was elucidated. The analysis revealed that the compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net The asymmetric unit was found to contain two independent molecules. Such detailed structural information is crucial for understanding the molecule's physical and chemical properties.

The crystallographic data for various triazole derivatives highlight the planarity of the triazole ring and the specific orientations of the substituent groups. For instance, in the crystal structure of certain spirooxindole derivatives containing a triazole moiety, the phenyl group attached to the triazole ring is often found to be nearly perpendicular to it. nih.gov This spatial arrangement can significantly influence the intermolecular interactions within the crystal lattice.

Interactive Table: Crystallographic Data for Selected 1,2,4-Triazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 2-(3-Methyl-5-(methylthio)-4H-1,2,4-triazol-4-yl)isoindoline-1,3-dione | Monoclinic | P21/c | 12.264 | 14.646 | 14.349 | 91.69 | researchgate.net |

| Spirooxindole Derivative 4a | Monoclinic | P21/c | 10.2619 | 13.6776 | 10.9318 | 116.640 | nih.gov |

| Spirooxindole Derivative 4b | Monoclinic | P21/n | 13.0012 | 14.9692 | 14.1178 | 97.101 | nih.gov |

| Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate | Monoclinic | P21/c | 15.4576 | 16.0945 | 7.5348 | 90.079 | nih.gov |

These crystallographic studies provide foundational data for understanding structure-activity relationships and for the rational design of new derivatives with specific properties.

Investigation of Polymorphism and Crystal Packing

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in the study of 1,2,4-triazole derivatives. ijmtlm.org Different polymorphic forms can exhibit significant variations in their physical properties, including melting point, solubility, and stability. ijmtlm.org The investigation of polymorphism is therefore essential for the development of new materials.

The crystal packing of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- derivatives is governed by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. In the crystal structure of 2-(3-methyl-5-(methylthio)-4H-1,2,4-triazol-4-yl)isoindoline-1,3-dione, the molecules are linked into a three-dimensional supramolecular structure through C—H···O and C—H···N hydrogen bonds. researchgate.net

The study of different supramolecular synthons, which are structural units formed by intermolecular interactions, is key to understanding and controlling polymorphism. semanticscholar.org For example, molecules can form dimers or infinite chains through hydrogen bonding, leading to different crystal packing arrangements. semanticscholar.org The analysis of Hirshfeld surfaces can provide quantitative insights into the nature and prevalence of these intermolecular contacts. In some triazole derivatives, H···H, C···H, and N···H contacts are the most dominant interactions. mdpi.com

The identification and characterization of different polymorphs are often achieved using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). ijmtlm.org These methods can distinguish between different crystal forms based on their unique diffraction patterns and thermal behaviors. ijmtlm.org

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis provides a crucial verification of the empirical formula of newly synthesized 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- derivatives, ensuring their purity and confirming that the desired chemical transformation has occurred. mdpi.comresearchgate.net

The process involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the expected molecular formula. A close agreement between the found and calculated values provides strong evidence for the proposed structure.

Interactive Table: Elemental Analysis Data for Selected 1,2,4-Triazole Derivatives

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |

| 4,4'-(Butane-1,4-diyl)bis(2-((4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazole-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one) | C₂₈H₂₈F₂N₁₂O₂S₂ | C | 50.44 | - | mdpi.com |

| H | 4.23 | - | mdpi.com | ||

| N | 25.21 | - | mdpi.com | ||

| N-(4-Bromophenyl)-2-(2-(4-(4-(1-(2-(2-(4-bromophenylcarbamothioyl)hydrazinyl)-2-oxoethyl)-3-methyl-5-oxo-1H-1,2,4-triazole-4(5H)-yl)butyl)-3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-1-yl)-acetyl)hydrazinecarbothioamide | C₂₈H₃₂Br₂N₁₂O₄S₂ | C | 40.78 | - | mdpi.com |

| H | 3.91 | - | mdpi.com | ||

| N | 20.38 | - | mdpi.com | ||

| 2-Methoxy-4-methyl-6-(3-methylsulfanyl-1H-1,2,4-triazol-1-yl)-pyrimidine | C₉H₁₁N₅OS | N | 19.18 | 19.38 | researchgate.net |

| S | 10.96 | 10.69 | researchgate.net | ||

| 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one | C₆H₇N₃O₂S | C | 38.91 | 39.00 | mdpi.com |

| H | 3.81 | 3.90 | mdpi.com | ||

| N | 22.69 | 22.90 | mdpi.com |

This compositional verification is a standard and essential step in the characterization of novel compounds within the 1H-1,2,4-triazole family.

Computational Chemistry and Theoretical Investigations of 1h 1,2,4 Triazole, 3 Methyl 5 Methylthio

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) have been employed to study related triazole structures, offering a predictive framework for the behavior of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-.

Molecular Geometry Optimization and Electronic Structure Analysis

Electronic structure analysis, often performed in conjunction with geometry optimization, reveals details about the distribution of electrons within the molecule. This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity. For instance, in a theoretical study of various 1,2,4-triazole (B32235) derivatives, DFT at the B3LYP/6-31G level was used to calculate these frontier orbital energies to understand their stability and reactivity.

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts)

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach combined with DFT, are highly effective in predicting NMR chemical shifts. frontiersin.orgresearchgate.net Although specific theoretical NMR data for 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- is scarce, studies on other 1,2,4-triazole-5-thiones and their derivatives have demonstrated a strong correlation between theoretically calculated and experimentally observed ¹³C and ¹⁵N NMR chemical shifts. frontiersin.orgresearchgate.net These computational techniques are invaluable for confirming the structures of different regioisomers and tautomers formed during chemical reactions. frontiersin.orgresearchgate.net

Computational Studies on Tautomeric Equilibria and Energy Landscapes

The tautomerism of triazole derivatives is a key area of computational investigation. For the analogous compound 5-methyl-3-methylthio-1,2,4-triazole, DFT calculations have been instrumental in exploring the energetic and electronic aspects of its tautomeric equilibrium. nih.govresearchgate.net These studies model the reaction pathway from both thermodynamic and mechanistic viewpoints. nih.govresearchgate.net

The research indicates a two-step tautomerization process. nih.gov By calculating the potential energy profile in both the gas phase and in the presence of solvents like dimethylformamide (DMF) and water (using the polarized continuum model, PCM), the relative energies of the different tautomers, intermediates, and transition states can be determined. nih.govresearchgate.net For example, at the M06/6-311+G** level of theory in the gas phase, the energy barrier for the initial proton transfer can be quantified, providing insight into the likelihood and rate of tautomerization. nih.gov

Table 1: Calculated Relative Electronic Energies (kcal/mol) for the Tautomerization of 5-methyl-3-methylthio-1,2,4-triazole in the Gas Phase Data adapted from a study on 5-methyl-3-methylthio-1,2,4-triazole.

| Species | M06/6-311+G | B3LYP/6-311+G |

| Tautomer-a | 0.00 | 0.00 |

| TS-a | 51.81 | 55.48 |

| Intermediate | 47.90 | 50.84 |

| TS-b | 51.53 | 55.20 |

| Tautomer-b | 1.15 | 1.34 |

TS-a and TS-b represent the transition states for the two-step process.

Reaction Mechanism Modeling and Transition State Analysis

Detailed computational modeling of reaction mechanisms for 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- specifically is not widely available in the literature. However, the principles of such studies can be inferred from related research. For the tautomerization of its isomer, transition state analysis using DFT has been performed to locate the energy maxima along the reaction coordinate. nih.govresearchgate.net This involves identifying the geometry of the transition state and calculating its vibrational frequencies to confirm it as a true saddle point on the potential energy surface. Such analyses are crucial for understanding the kinetics of chemical transformations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. While specific MD simulations for 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- are limited, studies on other 1,2,4-triazole derivatives provide a general understanding of the methodology. For instance, MD simulations have been used to investigate the interaction of 1,2,4-triazole derivatives in different media, such as water and acidic solutions. researchgate.net These simulations can predict total energies and interaction energies, as well as analyze molecular conformations. researchgate.net Such studies are particularly relevant for understanding how these molecules might behave in a biological system or as corrosion inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 1,2,4-triazoles, QSAR studies have been conducted to predict various properties, including their lipophilicity (logP) and antifungal activity.

Coordination Chemistry of 1h 1,2,4 Triazole, 3 Methyl 5 Methylthio As a Ligand

Ligand Design Principles and Coordination Potential of the Triazole Ring and Methylthio Group

The design of ligands is a crucial aspect of developing novel coordination compounds with desired properties. The 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- ligand possesses distinct features that make it an attractive candidate for creating diverse metal complexes. The coordination potential of this ligand is primarily dictated by the electronic and steric properties of its two key functional groups: the 1,2,4-triazole (B32235) ring and the methylthio group.

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. These nitrogen atoms, particularly those at the 1, 2, and 4 positions, can act as potential donor sites for coordination with metal ions. The specific nitrogen atom that coordinates to the metal can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. Triazole and its derivatives are well-known for their ability to bridge metal ions, leading to the formation of polynuclear compounds and coordination polymers.

Synthesis and Characterization of Metal Coordination Compounds

The synthesis of metal coordination compounds involving 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- as a ligand typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the final product's structure and composition.

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide variety of ligands. The interaction of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- with transition metal ions is an active area of research. While specific studies on this exact ligand are limited, research on analogous 1,2,4-triazole-3-thiol derivatives provides insight into the expected coordination behavior. For instance, studies on 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have shown that it can act as a bidentate ligand, coordinating to metal ions such as Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) through the sulfur atom of the thiol group and one of the nitrogen atoms of the triazole ring. nih.govnih.gov Similar coordination is anticipated for 1H-1,2,4-triazole, 3-methyl-5-(methylthio)-, where the thioether sulfur and a triazole nitrogen would be the primary coordination sites.

The characterization of these transition metal complexes is typically carried out using a combination of spectroscopic and analytical techniques. These include:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N, N-N, and C-S bonds upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and determine its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing detailed information about bond lengths, bond angles, and coordination geometry.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which can provide information about the oxidation state and spin state of the metal ion.

Based on studies of similar ligands, it is expected that 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- would form complexes with various geometries, such as tetrahedral, square planar, and octahedral, depending on the metal ion and reaction conditions. nih.govekb.eg

The coordination chemistry of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- with main group metals is a less explored area compared to transition metals. However, the versatile donor set of the ligand suggests that it can also form stable complexes with main group elements. The coordination would likely involve the nitrogen atoms of the triazole ring and potentially the sulfur atom of the methylthio group, depending on the specific main group metal and its electronic properties. The characterization techniques employed for these complexes would be similar to those used for transition metal complexes.

Investigation of Diverse Coordination Modes and Metallacycles

One of the most fascinating aspects of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- as a ligand is its potential for diverse coordination modes. The presence of multiple potential donor atoms allows for a rich and varied coordination chemistry.

Potential Coordination Modes:

Monodentate: The ligand can coordinate to a metal ion through a single donor atom, either a nitrogen atom of the triazole ring or the sulfur atom of the methylthio group.

Bidentate Chelating: The ligand can coordinate to a single metal ion through two donor atoms, typically a nitrogen atom of the triazole ring and the sulfur atom of the methylthio group, forming a stable five-membered chelate ring.

Bidentate Bridging: The ligand can bridge two metal ions, using two of its donor atoms to coordinate to different metal centers. This bridging can occur through two nitrogen atoms of the triazole ring or through a nitrogen and a sulfur atom.

Tridentate: In some cases, the ligand might coordinate to a metal ion through three donor atoms, although this is less common for this specific ligand structure.

The formation of metallacycles , which are cyclic structures containing one or more metal atoms, is a common feature in the coordination chemistry of ligands like 1H-1,2,4-triazole, 3-methyl-5-(methylthio)-. The bidentate chelating coordination mode leads to the formation of a stable five-membered metallacycle. The bridging coordination modes can lead to the formation of larger metallacyclic structures, including dinuclear and polynuclear complexes.

Structural Characterization of Coordination Polymers and Supramolecular Assemblies

The ability of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- to act as a bridging ligand is key to the formation of coordination polymers and supramolecular assemblies . Coordination polymers are extended structures in which metal ions are linked by bridging ligands. These materials are of great interest due to their potential applications in areas such as catalysis, gas storage, and molecular magnetism.

The structure of these extended networks is highly dependent on the coordination geometry of the metal ion and the coordination mode of the ligand. For example, the use of a linearly coordinating metal ion with a linear bridging ligand can lead to the formation of one-dimensional (1D) chains. More complex bridging modes and metal coordination geometries can result in the formation of two-dimensional (2D) sheets or three-dimensional (3D) frameworks. While specific examples with 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- are not extensively documented, studies on related triazole-based ligands have demonstrated the formation of such extended structures. For instance, 4-(1,2,4-triazol-4-yl)ethanedisulfonate has been shown to form trinuclear metal complexes that can serve as building blocks for larger assemblies. mdpi.com

The structural characterization of these coordination polymers and supramolecular assemblies is primarily achieved through single-crystal X-ray diffraction, which provides a detailed picture of the connectivity and arrangement of the atoms in the crystal lattice.

Research into Catalytic Applications of Coordination Compounds

Coordination compounds derived from 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- have the potential to be utilized as catalysts in various organic transformations. The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating chemical reactions. The ligand can influence the catalytic activity by modifying the electronic and steric environment around the metal center.

While specific catalytic applications for complexes of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- are not yet widely reported, related triazole-based metal complexes have shown promise in catalysis. For example, some copper(I) triazole complexes have been investigated as catalysts in click chemistry and oxidation reactions. cnr.it The presence of both nitrogen and sulfur donor atoms in 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- could lead to unique catalytic properties, potentially enabling new types of chemical transformations. Future research in this area is needed to explore the full catalytic potential of these coordination compounds.

Research Findings on the Luminescent Properties of Metal Complexes with 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- Remain Elusive

Despite a thorough search of scientific literature, specific research detailing the luminescent properties of metal complexes formed with the ligand 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- could not be located. Consequently, the requested article focusing on the coordination chemistry and luminescent characteristics of this particular compound's metal complexes cannot be generated at this time.

The investigation into the coordination chemistry of triazole derivatives is an active area of research, with many studies exploring the luminescent properties of their metal complexes. These compounds are of interest for their potential applications in areas such as sensing, bio-imaging, and materials science.

While there is a wealth of information on the coordination and luminescent properties of other 1,2,4-triazole derivatives, such as those with thiol, amino, or different alkyl/aryl substituents, this information is not directly applicable to the user's specific request due to the strict focus on "1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-". The electronic and steric effects of the 3-methyl and 5-methylthio substituents would uniquely influence the ligand's coordination to metal ions and the resulting photophysical properties of the complexes. Without dedicated research on this compound, any discussion of its luminescent properties would be purely speculative.

Therefore, until research is published on the synthesis and photophysical characterization of metal complexes with 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-, a detailed and scientifically accurate article on this specific topic cannot be provided.

Research into Biological Activities and Underlying Mechanisms of 1h 1,2,4 Triazole, 3 Methyl 5 Methylthio Derivatives

Antifungal Activity Mechanisms

Derivatives of 1,2,4-triazole (B32235) are foundational to many commercial antifungal agents. Their primary mechanism of action involves the inhibition of sterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol (B1671047), which is a vital component of the fungal cell membrane. nih.gov The nitrogen atom at the 4-position of the triazole ring binds to the heme iron atom in the enzyme's active site, disrupting sterol production and leading to increased membrane permeability and ultimately, fungal cell death. nih.gov

Research into thioether and thiol derivatives of 1,2,4-triazole has aimed to develop novel agents with improved efficacy and a broader spectrum of activity. mdpi.com Studies have shown that these compounds exhibit significant activity against various fungal pathogens. For instance, novel 1,2,4-triazole thioether derivatives have been synthesized and shown to possess moderate to good antifungal properties. mdpi.comnih.gov One study on 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety demonstrated notable activity against several species of Botrytis cinerea, a plant-pathogenic fungus. frontiersin.org Similarly, other thioether derivatives have shown potent inhibitory effects against Rhizoctonia solani. nih.gov The introduction of a sulfur atom, either as a thioether or in a thione tautomeric form, is often associated with enhanced antifungal potential.

| Compound Class | Target Fungi | Observed Activity |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine thioethers | Botrytis cinerea (cucumber, strawberry, tobacco, blueberry), Phytophthora infestans, Pyricularia oryzae | Most compounds exhibited obvious antifungal activities. Compounds 4 , 5h , 5o , and 5r showed significant activity against three of the four tested Botrytis cinerea species. frontiersin.org |

| 1,2,4-Triazole thioether derivatives with 6-fluoroquinazolinyl moiety | Rhizoctonia solani | Compound 6u demonstrated a potent inhibitory effect of 80.8% at a concentration of 50 µg/mL, comparable to the commercial fungicide chlorothalonil. nih.gov |

| 1,2,4-Triazole thioether derivatives with 1,3,4-thiadiazole (B1197879) skeleton | Trichoderma sp., Mucor sp. | Compound 9d showed stronger antifungal activity (EC50 values of 9.25 and 12.95 µg/mL, respectively) than the commercial fungicide pyrimethanil. nih.gov |

Antibacterial Activity Mechanisms

The 1,2,4-triazole scaffold has been widely incorporated into antibacterial drug design to combat the rise of antibiotic resistance. nih.gov Derivatives featuring thio-substituents have shown promise against a range of Gram-positive and Gram-negative bacteria. researchgate.net

One key mechanism of action for these derivatives is the inhibition of metallo-β-lactamases (MBLs). mdpi.com MBLs are enzymes produced by resistant bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including last-resort carbapenems. mdpi.comresearchgate.net The 1,2,4-triazole-3-thione moiety has been identified as a potent metal-ligating group capable of targeting the di-zinc active site of MBLs like NDM-1 and VIM-type enzymes. unisi.itacs.org By inhibiting these resistance enzymes, the triazole derivatives can restore the efficacy of conventional antibiotics. mdpi.comunipd.it

Studies on specific thioether derivatives have demonstrated their antibacterial potential. A series of novel 1,2,4-triazole thioether derivatives bearing a 6-fluoroquinazolinyl moiety showed excellent activity against Xanthomonas oryzae pv. oryzae (Xoo), a pathogen that causes rice bacterial blight. nih.govacs.org The mechanism for the most potent compound from this series involved increasing the permeability of the bacterial membrane, reducing extracellular polysaccharide content, and inducing morphological changes in the bacterial cells. nih.gov Other research has shown that fluorobenzoylthiosemicarbazides, which are precursors to 1,2,4-triazole-3-thiones, may act as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. mdpi.com

| Compound / Derivative Class | Target Bacteria / Enzyme | Activity / Mechanism |

| 1,2,4-Triazole-3-thione derivatives | Metallo-β-lactamases (NDM-1, VIM-type) | Act as inhibitors by binding to the di-zinc active site, restoring the activity of β-lactam antibiotics. mdpi.comunisi.itacs.org |

| Thiazolo[3,2-b]-1,2,4-triazole derivative 6u | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 value of 18.8 µg/mL. Mechanism involves increasing bacterial membrane permeability and altering cell morphology. nih.gov |

| Fluorobenzoylthiosemicarbazides | Gram-positive bacteria (e.g., Staphylococcus aureus) | Active against methicillin-sensitive and resistant strains (MICs 7.82 to 31.25 µg/mL). Potentially act as allosteric D-alanyl-D-alanine ligase inhibitors. mdpi.com |

Antiviral Activity Research

The 1,2,4-triazole ring is a cornerstone in the development of antiviral drugs, most notably represented by the broad-spectrum antiviral agent Ribavirin. bohrium.com This heterocyclic system is valued for its favorable pharmacokinetic properties, low toxicity, and resistance to metabolic degradation. nih.govnuft.edu.ua The triazole ring often acts as a bioisostere for amide, ester, or carboxyl groups, allowing it to mimic natural substrates and interact with viral enzymes or proteins. nih.govnuft.edu.ua

Research has focused on synthesizing analogs of known antiviral drugs, such as Ribavirin and Doravirine, by modifying or incorporating the 1,2,4-triazole scaffold. nih.gov For example, acetamide-substituted analogs of doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), have shown potent inhibitory properties against HIV-1. nih.gov Other studies have explored enantiopure series of 1,2,4-triazole-3-thiones, which have demonstrated activity against influenza A virus subtypes. nih.govbohrium.com The antiviral activity of 1,2,4-triazole derivatives has been documented against a wide variety of viruses, including:

Human Immunodeficiency Virus (HIV) nih.gov

Hepatitis B and C viruses nih.gov

Influenza A and B viruses nih.gov

Herpes simplex virus nih.gov

SARS virus nih.gov

Hantavirus nih.gov

The mechanism of action varies depending on the specific derivative and the target virus. For instance, in the case of Ribavirin, it is thought to act as a purine (B94841) guanosine (B1672433) cycle imitator. nih.gov Other derivatives function by inhibiting key viral enzymes like reverse transcriptase. nih.gov The chemical stability and versatility of the 1,2,4-triazole core make it a highly valuable framework for the rational design of new antiviral agents. researchgate.netbohrium.com

Anticancer Activity Research

The 1,2,4-triazole scaffold is a prominent feature in several anticancer agents, and derivatives containing thiol or thione groups often exhibit enhanced potency. nih.govresearchgate.net These compounds have demonstrated antiproliferative effects across a variety of human cancer cell lines. researchgate.netzsmu.edu.uaisres.org The anticancer activity is attributed to the ability of the triazole ring and its substituents to interact with various biological targets, including enzymes, receptors, and DNA. researchgate.net

One area of research involves 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety. nih.gov These compounds have been evaluated for cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.gov Several hydrazones in this class were identified as promising anticancer agents with moderate cytotoxicity, with EC50 values in the low micromolar range. nih.gov For instance, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide was found to be relatively selective towards cancer cells and showed promising results in inhibiting cancer cell migration. nih.gov

Other studies have explored different derivatives, such as those condensed with chromen-2-one, which showed high anticancer activity against the human colon cancer (HCT 116) cell line. nih.gov Palladium complexes containing 1,2,4-triazole-3-thiones have also demonstrated significant cytotoxicity against the MCF-7 human breast cancer cell line. nih.gov

| Compound Class / Derivative | Cancer Cell Line(s) | IC50 / EC50 Value |

| 1,2,4-Triazole-3-thiol hydrazones | Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1) | EC50 values in the range of 2–17 µM. nih.gov |

| (E)-4-((4-(benzylideneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2H-chromen-2-ones | Colon Cancer (HCT 116) | Compound 112c showed high activity with an IC50 of 4.363 μM. nih.gov |

| Palladium complexes of 1,2,4-triazole-3-thiones | Breast Cancer (MCF-7) | Complexes 71b and 71c showed significant cytotoxicity compared with cisplatin. nih.gov |

Enzyme Inhibition Studies

Derivatives of 1H-1,2,4-triazole have been investigated as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.combohrium.com These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov

Research has focused on 1,2,4-triazole derivatives that incorporate a thioether linkage, which often plays a role in the molecule's interaction with the enzyme's active site. researchgate.net For example, two series of 2-(4-substituted-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives were synthesized and evaluated for their inhibitory potential against AChE and BChE. researchgate.net Several compounds showed moderate to good activity, with some displaying potent inhibition in the low micromolar range. researchgate.net

Molecular docking studies have been employed to understand the binding mechanisms. mdpi.comresearchgate.net These studies reveal that the triazole derivatives can bind within the active site of the cholinesterase enzymes, interacting with key amino acid residues. researchgate.net The ligands often orient themselves to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, which can lead to potent inhibition. mdpi.com The triazole ring, along with its various substituents, contributes to these favorable binding interactions. researchgate.net

| Compound Series | Target Enzyme | Most Potent IC50 Values |

| 2-(4-Ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives | Acetylcholinesterase (AChE) | 5.41 ± 0.24 µM |

| Butyrylcholinesterase (BChE) | 7.52 ± 0.18 µM | |

| 1-(4-Toluenesulfonyl)-4-[3-(N-aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine derivatives | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM |

| Butyrylcholinesterase (BChE) | 0.017 ± 0.53 µM |

Certain triazole derivatives are known to be potent inhibitors of catalase, an essential antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. researchgate.net The compound 3-amino-1,2,4-triazole (3-AT) is a well-studied, specific, and irreversible inhibitor of catalase. nih.govoup.com This inhibition is crucial for understanding the biological effects of some triazole compounds and has been used as a tool to study oxidative stress. mdpi.com

The mechanism of inhibition by 3-AT is a covalent binding to the active center of the tetrameric form of catalase. researchgate.netoup.commdpi.com This binding is dependent on the presence of hydrogen peroxide (H2O2). researchgate.netdergipark.org.tr Catalase first reacts with H2O2 to form an enzyme-substrate complex known as Complex I. The inhibitor, 3-AT, then reacts with this complex, leading to the irreversible inactivation of the enzyme. researchgate.net

Studies on a related compound, 3-amino-1,2,4-triazole-5-carboxylic acid (ATZc), also demonstrated inhibitory effects on human erythrocyte catalase, with the inhibition being pH-dependent. dergipark.org.tr The research on 3-AT has also revealed that its inhibitory action can interfere with the correct folding and transport of catalase into peroxisomes in yeast, causing the enzyme to form insoluble aggregates within the organelle. nih.gov This specific and powerful inhibitory mechanism makes aminotriazole derivatives important molecules in toxicological and biochemical research. mdpi.com

Investigation of Cytochrome P450 Enzyme Inhibition

The 1,2,4-triazole nucleus is a well-established pharmacophore known for its ability to interact with heme-containing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net This interaction is the cornerstone of the mechanism of action for many azole-based antifungal drugs and aromatase inhibitors. nih.gov The inhibitory activity is primarily attributed to the coordination of the sp2-hybridized nitrogen atom at the 4-position of the triazole ring with the ferric heme iron atom at the active site of the CYP enzyme. nih.gov This binding event displaces the natural substrate, typically water, and interferes with the enzyme's catalytic cycle.

Structure-Activity Relationship (SAR) Analysis of Substituted Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of lead compounds. For derivatives of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-, SAR analyses have elucidated the roles of the core substituents and the effects of further derivatization.

Role of Methyl and Methylthio Substituents in Modulating Bioactivity

The substituents at the 3- and 5-positions of the 1,2,4-triazole ring are fundamental to the molecule's biological profile. The sulfur-linked group at the 5-position is particularly significant. The presence of a thioether (R-S-) linkage, such as the methylthio group, is a common feature in many biologically active triazoles. mdpi.com Research on related compounds has shown that converting a thiol (-SH) group at this position to an S-alkyl or S-benzyl derivative can profoundly impact activity. For instance, in some series, changing the thiol group to a benzylthio derivative significantly enhanced cytotoxic activities against various cancer cell lines. nih.gov This suggests that the methylthio group is not merely a placeholder but actively contributes to target binding, likely through hydrophobic or van der Waals interactions. The length and nature of the alkyl chain in such alkylsulfanyl moieties can also have a profound effect on antiproliferative activities. nih.gov

The methyl group at the 3-position also plays a key role. Its small size and lipophilic nature can influence the molecule's orientation within a binding pocket. In SAR studies of related antibacterial 1,2,4-triazoles, the nature of the substituent at this position, whether a small alkyl group or a larger aryl group, significantly alters the spectrum and potency of activity.

Impact of Functional Group Derivatization on Target Interactions